molecular formula C15H24N2 B1506380 (S)-1-benzyl-3-tert-butylpiperazine

(S)-1-benzyl-3-tert-butylpiperazine

Cat. No.: B1506380
M. Wt: 232.36 g/mol
InChI Key: AVQDNIKNUHUQMI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-benzyl-3-tert-butylpiperazine: is a chiral piperazine derivative. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a 3-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group, making it structurally unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of automated synthesis equipment to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperazine derivatives can undergo oxidation reactions to form N-oxides.

    Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Piperazine N-oxides.

    Reduction: Piperazine amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

    Morpholine: Another six-membered nitrogen heterocycle with similar pharmacological properties.

    Piperidine: A structurally related compound with a single nitrogen atom in the ring.

    Quinuclidine: A bicyclic nitrogen heterocycle with similar biological activities.

Uniqueness: (S)-1-benzyl-3-tert-butylpiperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-(1,1-dimethylethyl) group and the chiral center at the 3-position can enhance its selectivity and potency in biological systems .

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(3S)-1-benzyl-3-tert-butylpiperazine

InChI

InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m1/s1

InChI Key

AVQDNIKNUHUQMI-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CN(CCN1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2

Origin of Product

United States

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